molecular formula C23H23NO3 B2590436 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797893-31-2

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2590436
CAS No.: 1797893-31-2
M. Wt: 361.441
InChI Key: VYPXQVTZYFPPNJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group, a methoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The biphenyl and methoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions and protein binding due to its unique structure.

Medicine:

  • Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry:

  • Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Uniqueness: N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its biphenyl core, methoxyphenyl group, and carboxamide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-26-21-10-6-9-20(15-21)22(27-2)16-24-23(25)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-15,22H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPXQVTZYFPPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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